

Application Note: Spectrophotometric Determination of Myclobutanil in Water Samples

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Myclobutanil**

Cat. No.: **B10753111**

[Get Quote](#)

AN-MYC-UV-001

Introduction

Myclobutanil is a broad-spectrum systemic fungicide widely used in agriculture to control various fungal diseases on a variety of crops. Due to its potential for persistence and mobility in the environment, monitoring its presence in water sources is crucial for environmental and public health protection. This application note describes a simple, rapid, and sensitive spectrophotometric method for the determination of **myclobutanil** in water samples.

Principle

The method is based on the bromination of **myclobutanil** to form a dibromo derivative. This derivative then reacts with a potassium iodide-potassium iodate mixture to liberate iodine. The liberated iodine oxidizes leucocrystal violet (LCV) to form a highly colored crystal violet dye, which exhibits a maximum absorbance at 590 nm. The intensity of the violet color is directly proportional to the concentration of **myclobutanil** in the sample, following Beer-Lambert's law within a specific concentration range.

Quantitative Data Summary

The analytical performance of this method is summarized in the table below. The data is based on the method described by Sahu et al., 2019.

Parameter	Value	Reference
Wavelength of Maximum Absorbance (λ_{max})	590 nm	
Beer's Law Linearity Range	0.5 - 4.0 $\mu\text{g/mL}$ (in final 10 mL solution)	
Molar Absorptivity	$1.29 \times 10^5 \text{ L mol}^{-1} \text{ cm}^{-1}$	
Sandell's Sensitivity	$1.03 \times 10^{-3} \mu\text{g cm}^{-2}$	
Standard Deviation (for 10 μg in 10 mL)	± 0.00652	
Relative Standard Deviation (for 10 μg in 10 mL)	1.14%	
Limit of Detection (LOD)	0.003 mg/kg	
Limit of Quantitation (LOQ)	0.01 mg/kg	

Experimental Protocols

1. Reagents and Materials

- **Myclobutanil** Standard Stock Solution (100 $\mu\text{g/mL}$): Accurately weigh 10 mg of **myclobutanil** reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare working standards of desired concentrations by appropriate dilution of the stock solution with deionized water.
- Bromine Water (Saturated Solution): In a fume hood, add approximately 0.5 mL of liquid bromine to 100 mL of deionized water in a glass-stoppered bottle and shake until saturated. Store in a cool, dark place.
- Formic Acid (99%)
- Potassium Iodide - Potassium Iodate Solution (5:1 ratio):
 - Potassium Iodide (KI) Solution (0.5 M): Dissolve 8.3 g of KI in 100 mL of deionized water.

- Potassium Iodate (KIO₃) Solution (0.1 M): Dissolve 2.14 g of KIO₃ in 100 mL of deionized water.
- Mixed Reagent: Mix the KI and KIO₃ solutions in a 5:1 volume ratio just before use.
- Sodium Acetate Buffer (0.2 M, pH 4.5): Dissolve 2.72 g of sodium acetate trihydrate in 100 mL of deionized water. Adjust the pH to 4.5 using glacial acetic acid.
- Leucocrystal Violet (LCV) Solution (0.05%): Dissolve 50 mg of leucocrystal violet in 100 mL of deionized water.
- Diethyl Ether
- Anhydrous Sodium Sulfate
- Glassware: 25 mL volumetric flasks, pipettes, burettes, separatory funnels.
- To cite this document: BenchChem. [Application Note: Spectrophotometric Determination of Myclobutanol in Water Samples]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10753111#spectrophotometric-determination-of-myclobutanol-in-water-samples>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com